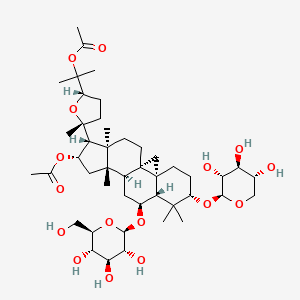
Egfr/aurkb-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr/aurkb-IN-1 is a dual-targeted inhibitor designed to inhibit both the epidermal growth factor receptor (EGFR) and aurora kinase B (AURKB). This compound is particularly significant in cancer research due to its ability to inhibit the phosphorylation of L858R EGFR and AURKB, which are crucial for the growth, division, and metastasis of tumor cells .
Métodos De Preparación
The synthesis of Egfr/aurkb-IN-1 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Egfr/aurkb-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the core structure.
Aplicaciones Científicas De Investigación
Egfr/aurkb-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the inhibition of EGFR and AURKB, providing insights into the mechanisms of these enzymes.
Biology: The compound is used to investigate the role of EGFR and AURKB in cell division and tumor growth, helping to elucidate the pathways involved in cancer progression.
Mecanismo De Acción
Egfr/aurkb-IN-1 exerts its effects by inhibiting the phosphorylation of L858R EGFR and AURKB. This inhibition disrupts the signaling pathways that are essential for the growth, division, and metastasis of tumor cells. The molecular targets of this compound include the hydrophobic region I or the αC-helix out pocket of EGFR and the back pocket of AURKB . By binding to these sites, the compound prevents the activation of these kinases, thereby inhibiting their downstream signaling pathways .
Comparación Con Compuestos Similares
Egfr/aurkb-IN-1 is unique in its dual-targeted inhibition of both EGFR and AURKB. Similar compounds include:
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Alisertib: An AURKA inhibitor that has been tested in clinical trials for various cancers.
Danusertib: A pan-aurora kinase inhibitor that targets AURKA, AURKB, and AURKC.
Compared to these compounds, this compound offers the advantage of simultaneously targeting two critical pathways involved in cancer progression, potentially leading to more effective cancer therapies.
Propiedades
Fórmula molecular |
C23H20N6O |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
6-(2-methylpyrazol-3-yl)-N-(4-phenylmethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H20N6O/c1-29-21(11-12-26-29)20-13-19-22(24-15-25-23(19)28-20)27-17-7-9-18(10-8-17)30-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H2,24,25,27,28) |
Clave InChI |
XIVMLVCBASNGOD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C2=CC3=C(N2)N=CN=C3NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)










